molecular formula C18H24ClNO2S B2549482 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1327617-12-8

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2549482
CAS No.: 1327617-12-8
M. Wt: 353.91
InChI Key: NBOAHWYGNAKYQD-UHFFFAOYSA-N
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Description

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a phenoxy group, a pyridinylthio group, and a propanol backbone, making it a unique structure for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with an appropriate halogenating agent to form the sec-butylphenoxy intermediate.

    Thioether Formation: The intermediate is then reacted with a pyridin-2-ylthiol in the presence of a base to form the pyridin-2-ylthio ether.

    Propanol Backbone Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenoxy or pyridinylthio groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or thiols.

    Substitution: Formation of substituted phenoxy or pyridinylthio derivatives.

Scientific Research Applications

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins.

    Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol
  • 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-3-ylthio)propan-2-ol hydrochloride
  • 1-(2-(Sec-butyl)phenoxy)-3-(pyridin-4-ylthio)propan-2-ol hydrochloride

Uniqueness

1-(2-(Sec-butyl)phenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

1-(2-butan-2-ylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S.ClH/c1-3-14(2)16-8-4-5-9-17(16)21-12-15(20)13-22-18-10-6-7-11-19-18;/h4-11,14-15,20H,3,12-13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOAHWYGNAKYQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CSC2=CC=CC=N2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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